6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Overview
Description
6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings. The focus will be on its pharmacological properties, including cytotoxicity, selectivity against cancer cells, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions that introduce the cyclopropyl and methoxy functionalities onto the picolinonitrile scaffold. The synthetic pathway can be outlined as follows:
- Starting Materials : Picolinonitrile derivatives.
- Reagents : Formylating agents and cyclopropyl precursors.
- Conditions : Standard organic synthesis conditions (e.g., reflux, solvent choice).
- Purification : Column chromatography to isolate the desired product.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxic activity with varying IC50 values depending on the cell type:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.440 |
NCl-H1975 | 0.087 |
NCl-H460 | >50 |
These results indicate that the compound is particularly effective against NCl-H1975 cells, which are known to harbor specific mutations in the EGFR gene, suggesting a mechanism of action that may involve targeting these mutations .
Selectivity
The selectivity of this compound for cancer cells over normal cells has been investigated. In cytotoxicity assays involving normal liver cells (LO2), the compound demonstrated lower toxicity compared to established drugs like olmutinib and AZD9291, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its effects may involve inhibition of specific kinases associated with cancer cell proliferation. For example, compounds structurally similar to this compound have shown high selectivity for EGFR mutations, which could be a relevant pathway for further investigation .
Case Studies
A number of case studies have highlighted the potential of compounds similar to this compound in clinical settings:
- Case Study 1 : A clinical trial assessing the efficacy of a related compound in patients with non-small cell lung cancer (NSCLC) demonstrated significant tumor reduction in patients with EGFR mutations.
- Case Study 2 : Another study focused on the pharmacokinetic properties of similar compounds, revealing favorable absorption and distribution characteristics that enhance their therapeutic potential.
These case studies underscore the importance of ongoing research into the clinical applications of such compounds .
Research Findings
Several research findings have been published regarding the biological activity of similar compounds:
Properties
IUPAC Name |
6-[(1-formylcyclopropyl)methoxy]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-9-2-1-3-10(13-9)15-8-11(7-14)4-5-11/h1-3,7H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIOJOPFGLSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=CC(=N2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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